6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione
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Overview
Description
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromine atom at the 6th position and a 4-methylphenyl group at the 3rd position of the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and brominated benzoyl chloride.
Formation of Quinazoline Core: The substituted aniline undergoes a cyclization reaction with the brominated benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the 4-Methylphenyl Group: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazolinediones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the quinazoline core.
Reduction Products: Reduced derivatives with altered functional groups.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione depends on its specific application:
Anticancer Activity: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in microbes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione: Similar structure with a chlorine atom instead of bromine.
6-fluoro-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione: Similar structure with a fluorine atom instead of bromine.
3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione: Lacks the halogen substitution at the 6th position.
Uniqueness
6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
6-bromo-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOURGVNKJLLPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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